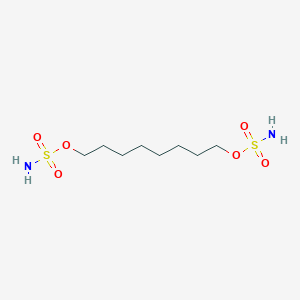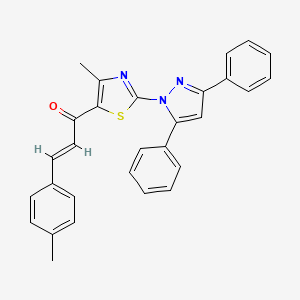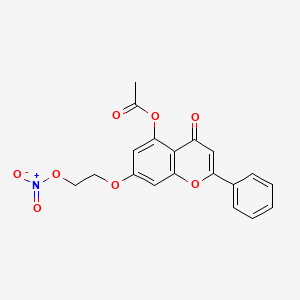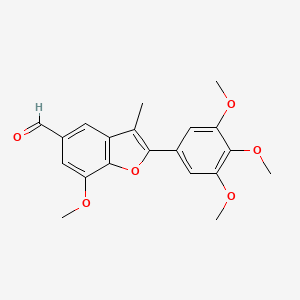
Octane-1,8-Diyl Disulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-1,8-diyl disulfamate, also known as 1,8-Octanediol disulfamate, is a chemical compound with the molecular formula C₈H₂₀N₂O₆S₂. It is characterized by the presence of two sulfamate groups attached to an octane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octane-1,8-diyl disulfamate typically involves the reaction of 1,8-octanediol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired disulfamate compound .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Octane-1,8-diyl disulfamate can undergo various chemical reactions, including:
Oxidation: The sulfamate groups can be oxidized to form sulfonate derivatives.
Reduction: Reduction of the sulfamate groups can yield amine derivatives.
Substitution: The sulfamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted octane derivatives depending on the nucleophile used.
Scientific Research Applications
Octane-1,8-diyl disulfamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition, particularly for enzymes that interact with sulfamate groups.
Medicine: Potential applications include the development of drugs targeting specific enzymes or pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octane-1,8-diyl disulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate groups can act as inhibitors for enzymes like carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
1,8-Octanediol: Lacks the sulfamate groups but has a similar octane backbone.
Octyl sulfamate: Contains a single sulfamate group attached to an octane chain.
P-Coumaric Acid: Although structurally different, it shares some functional similarities in terms of enzyme inhibition.
Uniqueness: Octane-1,8-diyl disulfamate is unique due to the presence of two sulfamate groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H20N2O6S2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
8-sulfamoyloxyoctyl sulfamate |
InChI |
InChI=1S/C8H20N2O6S2/c9-17(11,12)15-7-5-3-1-2-4-6-8-16-18(10,13)14/h1-8H2,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
IPTXSYCLIWBHBX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCOS(=O)(=O)N)CCCOS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(dimethylamino)phenyl]-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852285.png)
![N,N-dimethyl-4-[(E)-(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852286.png)

![2,6-dimethyl-3H-pyrrolo[3,2-f]quinolin-6-ium](/img/structure/B10852300.png)
![1-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-3-phenylbenzo[f]quinoline](/img/structure/B10852307.png)

![3a,5b,10-trimethyl-1,2,3a,4,5,5a,6,7,10,10a-decahydrocyclopenta[a]fluorene-3,8(5bH,10bH)-dione](/img/structure/B10852330.png)

![Naphtho[3,2-f]quinoxaline-2,3,7,12-tetrone](/img/structure/B10852342.png)
![N,N-dimethyl-4-[(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852343.png)


![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)

